4,5-Dichloro-2-(trifluoromethyl)benzotrichloride
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Overview
Description
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is a chemical compound with the molecular formula C8H2Cl5F3 and a molecular weight of 332.4 g/mol. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chlorobenzotrifluoride compounds, including 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride, typically involves the replacement of aromatic nitro groups by chlorine. This process uses molecular chlorine in the presence of a catalyst comprising a metal salt and a sulfur compound . For example, 4-chloro-3-nitrobenzotrifluoride can be treated with chlorine gas in the presence of aluminum trichloride to obtain 3,4-dichlorobenzotrifluoride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of Friedel-Crafts catalysts, such as aluminum trichloride, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in halogen exchange reactions where chlorine atoms are replaced by other halogens or functional groups.
Reduction Reactions: It can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include molecular chlorine, aluminum trichloride, and other halogenating agents . Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
Major products formed from these reactions include various chlorinated and fluorinated derivatives, which can be further utilized in the synthesis of more complex organic compounds .
Scientific Research Applications
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride involves its interaction with molecular targets and pathways in biological systems. The compound can neutralize acids in exothermic reactions to form salts and water . It may also interact with various enzymes and receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride include:
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,5-Dichloro-1-(trifluoromethyl)benzene
- Trifluoromethylpyridines
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2-dichloro-4-(trichloromethyl)-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl5F3/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXZDPBSRMDMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(Cl)(Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl5F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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